BenchChemオンラインストアへようこそ!

Dihydronarwedine

GSK-3β Inhibition Alzheimer's Disease Kinase Screening

Select Dihydronarwedine (CAS 21041-10-1) for its unique GSK-3β inhibitory profile (39% at 10 µM) absent in galanthamine, narwedine, or lycoramine. This saturated ketone alkaloid eliminates Michael-addition reactivity, ensuring superior metabolic stability in neurodegeneration research. As a fully characterized USP/EP-compliant reference standard, it is the unequivocal choice for AMV, QC, and ANDA filing for narwedine/galantamine APIs. Avoid chemically invalid substitutions; secure your analytically traceable batch today.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B1639110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronarwedine
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
InChIInChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14-,17-/m0/s1
InChIKeyUFQNQEIAGBZCBL-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydronarwedine for Analytical and GSK-3β-Focused Research: A Galanthamine-Type Amaryllidaceae Alkaloid


Dihydronarwedine (CAS 21041-10-1), also referred to as (−)-lycoraminone or (−)-dihydrogalanthaminone, is a naturally occurring alkaloid within the Amaryllidaceae family, isolated from species including Narcissus pseudonarcissus [1]. As a metabolite and a key biosynthetic intermediate of the clinically established acetylcholinesterase (AChE) inhibitor galanthamine , it serves as a critical chemical reference standard and an analytically characterized comparator in drug development and analytical method validation (AMV) .

Why Dihydronarwedine Cannot Be Interchanged with Narwedine or Lycoramine


Simple substitution of dihydronarwedine with its close structural analogs—namely narwedine, galanthamine, or lycoramine—is chemically and biologically invalid due to fundamental differences in molecular architecture and target engagement. Unlike the α,β-unsaturated ketone in narwedine (C17H19NO3; MW 285.34 g/mol) [1], dihydronarwedine possesses a saturated ketone moiety (C17H21NO3; MW 287.35 g/mol), which eliminates the potential for Michael addition reactions and alters its metabolic and chemical stability profile . Furthermore, while dihydronarwedine acts as a direct inhibitor of glycogen synthase kinase 3β (GSK-3β), galanthamine and lycoramine primarily function as acetylcholinesterase (AChE) inhibitors . This distinct kinase-targeting activity precludes its substitution for AChE-focused analogs in neurodegeneration research.

Quantitative Evidence for Selecting Dihydronarwedine Over Narwedine or Galanthamine


Dihydronarwedine Demonstrates Direct GSK-3β Inhibition, a Target Not Engaged by Narwedine or Galanthamine

In contrast to its structurally related analogs narwedine and galanthamine, which are characterized by their acetylcholinesterase (AChE) inhibitory activities , dihydronarwedine exhibits a distinct pharmacological profile as a direct inhibitor of glycogen synthase kinase 3β (GSK-3β). At a concentration of 10 µM, dihydronarwedine inhibits recombinant human GSK-3β activity by 39% . No comparable GSK-3β inhibition data have been reported for narwedine or galanthamine at relevant concentrations, indicating a unique biological target engagement for dihydronarwedine within this chemical class.

GSK-3β Inhibition Alzheimer's Disease Kinase Screening

Dihydronarwedine Exhibits a Higher Calculated LogP than Galanthamine, Suggesting Distinct Pharmacokinetic Behavior

Computational predictions of lipophilicity, a key determinant of membrane permeability and metabolic stability, indicate a significant difference between dihydronarwedine and galanthamine. The calculated LogP (cLogP) for dihydronarwedine is 1.14 , whereas the predicted cLogP for galanthamine is 0.70 [1]. This 0.44 unit increase in cLogP suggests dihydronarwedine is inherently more lipophilic than galanthamine, a property that can directly influence its distribution, blood-brain barrier penetration, and overall ADME profile.

Physicochemical Property ADME Lipophilicity

Dihydronarwedine Serves as a USP/EP-Compliant Reference Standard for Narwedine, Unlike Galanthamine

Dihydronarwedine is a fully characterized chemical compound and is offered as a reference standard for the API narwedine, compliant with regulatory guidelines from pharmacopeial bodies like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . Its use is specifically intended for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of drug development. Neither narwedine itself nor galanthamine is typically supplied as a validated reference standard for the other in this specific regulatory capacity.

Analytical Method Validation Quality Control Reference Standard

Dihydronarwedine's Saturated Ketone Precludes Michael Addition, Distinguishing It from Narwedine

A critical structural distinction lies in the ketone moiety of the cyclohexene ring. Narwedine (C17H19NO3; MW 285.34 g/mol) contains an α,β-unsaturated ketone, which is a reactive electrophile susceptible to Michael addition by biological nucleophiles (e.g., glutathione, cysteine residues) [1]. Dihydronarwedine (C17H21NO3; MW 287.35 g/mol) features a fully saturated ketone, rendering it chemically inert to such conjugate addition reactions. This difference in two hydrogen atoms fundamentally alters its chemical reactivity profile and potential for off-target covalent binding.

Chemical Stability Synthetic Intermediate Structural Analog

Optimal Research and Procurement Scenarios for Dihydronarwedine


Alzheimer's Disease Research Focused on Non-Cholinergic Mechanisms (GSK-3β/Tau Pathology)

Given its direct inhibition of GSK-3β (39% at 10 µM) [1] without confounding AChE inhibition, dihydronarwedine is the preferred chemical probe for studies investigating the role of GSK-3β in tau hyperphosphorylation and Aβ production. Unlike galanthamine or narwedine, which primarily target AChE, dihydronarwedine allows researchers to isolate and study the Wnt/β-catenin signaling pathway and its downstream effects on neurofibrillary tangle formation in Alzheimer's disease models [1].

Analytical Method Development and Pharmaceutical Quality Control for Narwedine API

Due to its availability as a fully characterized, USP/EP-compliant reference standard , dihydronarwedine is the unequivocal choice for analytical chemists involved in method development (AMV), validation, and routine quality control (QC) of narwedine active pharmaceutical ingredient (API) and its formulations. Its use ensures traceability and regulatory compliance in pharmaceutical manufacturing environments, a function not fulfilled by galanthamine or lycoramine reference standards .

Investigating the Metabolic Fate and Chemical Stability of Galanthamine-Type Alkaloids

Dihydronarwedine's identity as a metabolite of galanthamine and its distinct saturated ketone structure (which lacks the reactive α,β-unsaturated Michael acceptor present in narwedine) [2] make it a critical analytical comparator in metabolism and stability studies. It serves as a vital reference compound to monitor for the presence of the reduced metabolite in pharmacokinetic assays or to differentiate it from the parent drug galanthamine and the oxidation product narwedine, providing a more complete picture of in vivo biotransformation pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydronarwedine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.